molecular formula C15H18N2O2 B5844372 N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide

N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide

Cat. No. B5844372
M. Wt: 258.32 g/mol
InChI Key: FLEGVTXOINSDOL-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide, also known as BHCH, is a synthetic compound that has been studied for its potential use in various scientific applications.

Scientific Research Applications

N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been studied for its potential use in various scientific applications, including as a potential anti-cancer agent. Research has shown that N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. This inhibition can lead to the death of cancer cells, making N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide a potential anti-cancer agent.
Biochemical and Physiological Effects:
N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of certain signaling pathways. These effects make N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide a promising candidate for further study in the field of cancer research.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can be difficult to synthesize, which can limit its availability for use in research.

Future Directions

There are several potential future directions for research on N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide, including the development of more efficient synthesis methods, the study of its potential use in combination with other anti-cancer agents, and the investigation of its potential use in other scientific applications beyond cancer research. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide.

Synthesis Methods

N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can be synthesized through a multistep process that involves the reaction of bicyclo[4.1.0]heptan-7-one with hydrazine hydrate, followed by the addition of 3-hydroxybenzaldehyde. The resulting product is then purified through recrystallization, yielding N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide in high purity.

properties

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-11-5-3-4-10(8-11)9-16-17-15(19)14-12-6-1-2-7-13(12)14/h3-5,8-9,12-14,18H,1-2,6-7H2,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEGVTXOINSDOL-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)NN=CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2C(C1)C2C(=O)N/N=C/C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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